
Cyclopentanemethanaminium, N,N,N-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanemethanaminium, N,N,N-trimethyl- is a quaternary ammonium compound characterized by a cyclopentane ring attached to a methanaminium group, which is further substituted with three methyl groups. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanaminium, N,N,N-trimethyl- typically involves the quaternization of cyclopentanemethanamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the complete substitution of the amine group with methyl groups. The reaction can be represented as follows:
Cyclopentanemethanamine+3Methyl Iodide→Cyclopentanemethanaminium, N,N,N-trimethyl-+3Hydroiodic Acid
Industrial Production Methods
In industrial settings, the production of Cyclopentanemethanaminium, N,N,N-trimethyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanemethanaminium, N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Cyclopentanemethanaminium, N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent.
Industry: It is utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism by which Cyclopentanemethanaminium, N,N,N-trimethyl- exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group facilitates the disruption of membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with similar structural features but lacking the ammonium group.
Cyclohexanemethanaminium, N,N,N-trimethyl-: A similar compound with a six-membered ring instead of a five-membered ring.
N,N,N-Trimethylglycinium: Another quaternary ammonium compound with different structural properties
Uniqueness
Cyclopentanemethanaminium, N,N,N-trimethyl- is unique due to its specific ring structure and the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds .
Propiedades
Número CAS |
30833-80-8 |
|---|---|
Fórmula molecular |
C9H20N+ |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
cyclopentylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20N/c1-10(2,3)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3/q+1 |
Clave InChI |
YXKYPKLQNIJACL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


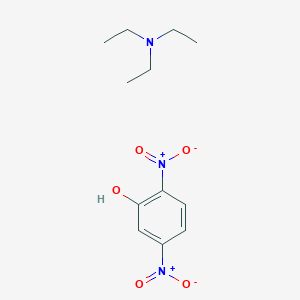
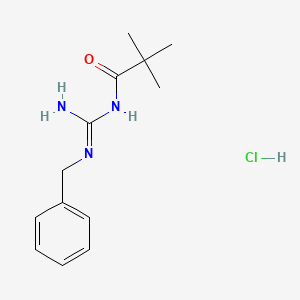
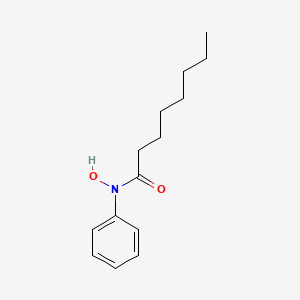
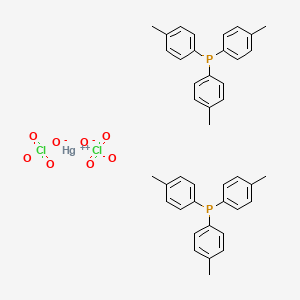
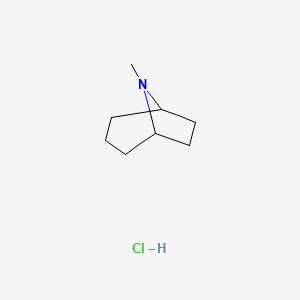
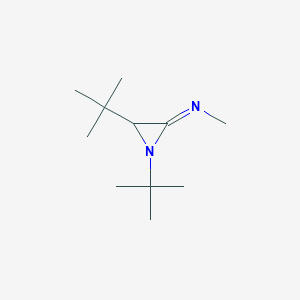
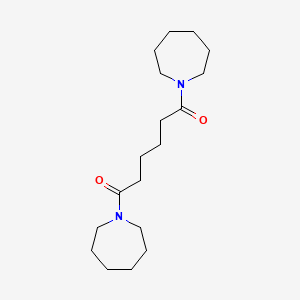

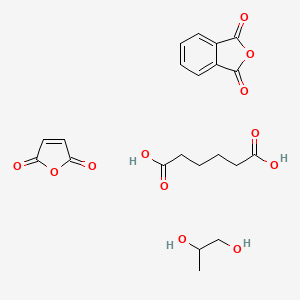


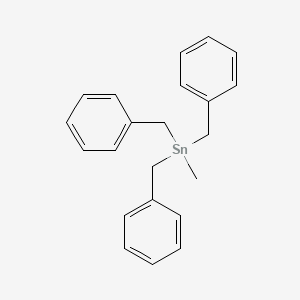
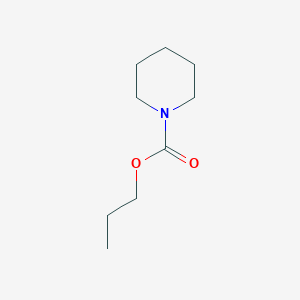
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
